Liensinine Perchlorate

Autophagy Mitophagy Cancer Biology

Liensinine Perchlorate (CAS 5088-90-4) is a bisbenzylisoquinoline alkaloid with distinct potency vs. analogs (requires ~20 μM in HeLa autophagy assays vs. 10 μM for isoliensinine). High DMSO solubility (up to 100 mg/mL). Selective CRC cell inhibition without normal epithelial cytotoxicity. Low oral bioavailability (1.8%) necessitates parenteral administration for in vivo studies. ≥98% purity.

Molecular Formula C37H44Cl2N2O14
Molecular Weight 811.66
CAS No. 5088-90-4
Cat. No. B2448105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiensinine Perchlorate
CAS5088-90-4
Molecular FormulaC37H44Cl2N2O14
Molecular Weight811.66
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
InChIInChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1
InChIKeyBGUPXKYVHOSZPY-ZAMYOOMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Liensinine Perchlorate (CAS 5088-90-4): A Bisbenzylisoquinoline Alkaloid Autophagy Inhibitor for Specialized Research Applications


Liensinine Perchlorate (CAS 5088-90-4), also referred to as Liensinine Diperchlorate, is a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn [1]. It functions as a late-stage autophagy/mitophagy inhibitor by blocking autophagosome-lysosome fusion [2]. This compound exhibits a range of biological activities including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation effects . As a perchlorate salt form, it offers specific solubility characteristics relevant for in vitro and in vivo experimental design .

Procurement Alert for Liensinine Perchlorate: Why Substituting with Neferine or Isoliensinine Compromises Experimental Reproducibility


Despite belonging to the same bisbenzylisoquinoline alkaloid class, liensinine, neferine, and isoliensinine exhibit quantifiable differences in potency and selectivity that preclude generic substitution in research protocols. Direct comparative studies reveal that these analogs possess distinct efficacy profiles across multiple assay systems. For instance, in autophagy induction assays, liensinine requires a higher concentration (20 μM) to achieve effects comparable to isoliensinine at half the dose (10 μM), indicating differential potency [1]. Similarly, these alkaloids demonstrate varying degrees of growth inhibition in prostate cancer cells and differential engagement with serotonergic pathways in behavioral models [2][3]. Furthermore, liensinine serves as a major metabolite of neferine in rat liver microsomes, with its formation selectively inhibited by CYP2D1 inhibitors, underscoring distinct metabolic fates [4]. Substitution without rigorous validation therefore risks introducing uncontrolled variables that undermine data reproducibility and mechanistic interpretation.

Quantitative Comparator Evidence for Liensinine Perchlorate: Differential Potency and Selectivity Data


Autophagy Induction Potency: Liensinine vs. Isoliensinine in HeLa Cells

Liensinine requires a higher concentration to induce comparable autophagic flux relative to its analog isoliensinine. In HeLa cells treated for 24 hours, liensinine at 20 μM induced LC3-II accumulation at a level comparable to isoliensinine at 10 μM [1]. This represents an approximately 2-fold difference in potency between the two structurally related bisbenzylisoquinoline alkaloids.

Autophagy Mitophagy Cancer Biology

Comparative Autophagic Flux Induction: Liensinine vs. Dauricine and Cepharanthine

In a direct comparative study, liensinine (20 μM) demonstrated autophagic flux induction in HeLa cells, while dauricine and cepharanthine—both tested at 10 μM—exhibited distinct effects [1]. The fold-change in LC3-II accumulation relative to DMSO control varied among these alkaloids, with each compound displaying a unique autophagic modulation profile despite sharing the bisbenzylisoquinoline scaffold. The study's densitometric quantification confirmed that the magnitude of autophagic response is compound-specific rather than class-wide.

Autophagy Cell Biology Drug Discovery

Solubility Profile of Liensinine Perchlorate in DMSO: Procurement and Formulation Consideration

Liensinine Perchlorate exhibits a defined solubility profile in DMSO at 25°C, with vendor-reported values ranging from 50 mg/mL (61.6 mM) to 100 mg/mL (123.2 mM) . This solubility range is substantially higher than many structurally related free base alkaloids and provides a practical advantage for preparing concentrated stock solutions. The perchlorate salt form is insoluble in water and ethanol, a critical parameter for experimental design .

Solubility Formulation In Vitro Assays

Pharmacokinetic Bioavailability: Liensinine Oral Administration in Mice

Following oral administration (5 mg/kg) and intravenous administration (1 mg/kg) in mice, the absolute oral bioavailability of liensinine was determined to be 1.8% [1]. This low systemic exposure following oral dosing has direct implications for experimental design, suggesting that parenteral routes of administration may be necessary to achieve pharmacologically relevant plasma concentrations in vivo. While comparable bioavailability data for analogs such as neferine or isoliensinine were not identified in the same study, this quantifies the exposure achievable with liensinine.

Pharmacokinetics Bioavailability In Vivo Studies

Cellular Cytotoxicity Selectivity: Liensinine in Colorectal Cancer vs. Normal Cells

Liensinine Perchlorate exerts a dose-dependent inhibitory effect on the proliferation and colony-forming ability of colorectal cancer (CRC) cells without any observed cytotoxicity on normal colorectal epithelial cells at equivalent concentrations . This selective cytotoxicity profile is a key differentiator for researchers investigating targeted anticancer strategies. While similar selectivity has been reported for related alkaloids in other cancer models, this specific differential between cancerous and normal colorectal epithelium provides a direct, cell-type-specific rationale for selecting liensinine in CRC research applications.

Anticancer Selectivity Colorectal Cancer

Optimal Procurement and Application Scenarios for Liensinine Perchlorate Based on Quantitative Evidence


Autophagy and Mitophagy Mechanism Studies Requiring Late-Stage Inhibition

Liensinine Perchlorate is optimally deployed in research focused on autophagosome-lysosome fusion inhibition, as it specifically blocks late-stage autophagy/mitophagy [1]. Researchers should dose at approximately 20 μM for HeLa cell autophagy induction studies, noting that this concentration is roughly 2-fold higher than that required for the analog isoliensinine . This defined potency differential supports experimental designs where graded autophagic modulation is required, and the compound's high DMSO solubility (up to 100 mg/mL) facilitates convenient stock solution preparation [2].

Colorectal Cancer Research with Emphasis on Selective Cytotoxicity

Based on evidence demonstrating selective inhibition of colorectal cancer cell proliferation without cytotoxicity to normal colorectal epithelial cells, Liensinine Perchlorate is particularly suited for CRC-focused studies [1]. Its ability to induce apoptosis and inhibit colony formation in a dose-dependent manner in CRC cells provides a targeted tool for investigating cancer-specific pathways. This selectivity profile distinguishes it from broader-spectrum cytotoxic agents and supports its use in combination studies, such as sensitization to oxaliplatin via HIF-1α-mediated autophagy inhibition .

Preclinical In Vivo Studies Requiring Parenteral Administration

For in vivo applications, researchers must account for the low absolute oral bioavailability of liensinine (1.8%) in mice [1]. This pharmacokinetic profile dictates that parenteral routes of administration (e.g., intravenous or intraperitoneal) are necessary to achieve pharmacologically relevant plasma concentrations. Procurement planning should therefore include appropriate quantities for parenteral dosing regimens, and experimental protocols should be designed with this bioavailability constraint in mind. The compound's established neuroprotective and anti-arrhythmic effects in vivo provide validated models for such studies .

Comparative Pharmacology Studies of Bisbenzylisoquinoline Alkaloids

Liensinine Perchlorate serves as an essential comparator in systematic investigations of structure-activity relationships among bisbenzylisoquinoline alkaloids. Direct comparative data demonstrate that liensinine, neferine, and isoliensinine exhibit distinct profiles in prostate cancer growth inhibition, autophagy induction, and antidepressant-like behavioral assays [1][2]. Procurement of all three alkaloids enables rigorous head-to-head studies that elucidate the structural determinants of differential potency and mechanism. This application is particularly relevant for natural product chemistry and pharmacology programs seeking to optimize lead compounds within this alkaloid class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liensinine Perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.